molecular formula C11H12N2O B14814476 3-(Aminomethyl)-2-cyclopropoxybenzonitrile

3-(Aminomethyl)-2-cyclopropoxybenzonitrile

Cat. No.: B14814476
M. Wt: 188.23 g/mol
InChI Key: OCMFYYWJKZLDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-2-cyclopropoxybenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a cyclopropoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclopropoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzonitrile Core: The initial step involves the formation of the benzonitrile core through a nucleophilic aromatic substitution reaction. This can be achieved by reacting a suitable benzene derivative with a nitrile source under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a cyclopropanation reaction. This involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

    Aminomethylation: The final step involves the introduction of the aminomethyl group. This can be achieved through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-cyclopropoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or cyclopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(Aminomethyl)-2-cyclopropoxybenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and binding affinity. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzonitrile: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.

    2-Cyclopropoxybenzonitrile:

    3-(Aminomethyl)-2-methoxybenzonitrile: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in its chemical behavior.

Uniqueness

3-(Aminomethyl)-2-cyclopropoxybenzonitrile is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(aminomethyl)-2-cyclopropyloxybenzonitrile

InChI

InChI=1S/C11H12N2O/c12-6-8-2-1-3-9(7-13)11(8)14-10-4-5-10/h1-3,10H,4-6,12H2

InChI Key

OCMFYYWJKZLDNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2C#N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.